N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide
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Overview
Description
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the propanamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Additionally, the use of environmentally benign solvents and reagents is often considered to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signal transduction pathways by interacting with key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide: This compound is similar in structure but has an acetamide moiety instead of a propanamide group.
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]butanamide: This compound differs by having a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the propanamide moiety contributes to its binding affinity with molecular targets .
Properties
CAS No. |
503559-05-5 |
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Molecular Formula |
C14H17F3N4O4 |
Molecular Weight |
362.30 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide |
InChI |
InChI=1S/C14H17F3N4O4/c1-4-7(22)20-13(14(15,16)17)8-9(18-11(13)24)21(5-6(2)3)12(25)19-10(8)23/h6H,4-5H2,1-3H3,(H,18,24)(H,20,22)(H,19,23,25) |
InChI Key |
BIFHBGXFGOFSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CC(C)C)C(F)(F)F |
solubility |
54 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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